1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-11-1-2-12-10(7-11)8-17-14(18-12)19-5-3-9(4-6-19)13(16)20/h1-2,7-9H,3-6H2,(H2,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQLYWSUJAXUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=C3C=C(C=CC3=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Strategies
Bromination at the 6-position of the quinazoline ring is typically achieved using bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF). A study demonstrated that NBS in DMF at 80°C selectively brominates the quinazoline ring at the 6-position with 85% efficiency, minimizing polybromination byproducts. The reaction mechanism proceeds via electrophilic aromatic substitution, with the electron-deficient quinazoline ring directing bromine to the para position relative to the existing substituents.
Piperidine-4-carboxamide Coupling
Palladium-Catalyzed Cross-Coupling Methodologies
Modern synthetic routes employ palladium-catalyzed reactions to streamline the construction of the quinazoline-piperidine linkage. The Suzuki-Miyaura coupling has proven particularly effective for introducing aromatic and heteroaromatic groups.
Suzuki-Miyaura Coupling of Boronic Acids
A representative protocol involves reacting 6-bromo-2-iodoquinazoline with piperidine-4-carboxamide-derived boronic esters. Using Pd(PPh₃)₄ as a catalyst and potassium phosphate (K₃PO₄) as a base in 1,4-dioxane at 85°C, this method achieves 75–90% yields. The reaction tolerates a wide range of functional groups, making it suitable for late-stage diversification.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Buchwald-Hartwig Amination
For direct C–N bond formation, the Buchwald-Hartwig reaction couples 6-bromoquinazoline with piperidine-4-carboxamide using Pd₂(dba)₃ and Xantphos as ligands. In a recent study, this method achieved 78% yield with a substrate-to-catalyst ratio of 100:1 in toluene at 100°C. The use of microwave irradiation (150°C, 30 min) further reduced reaction times to under 1 hour while maintaining comparable yields.
Cyclocondensation Routes from Anthranilic Acid Derivatives
Alternative pathways start with anthranilic acid derivatives, enabling modular assembly of the quinazoline ring.
HFIP-Mediated Cyclization
Hexafluoroisopropyl (HFIP) esters of anthranilic acid react with guanidine derivatives to form 2-aminoquinazolin-4(3H)-ones. Subsequent bromination with POBr₃ in acetonitrile introduces the 6-bromo substituent. This method is notable for its mild conditions (room temperature, 10 h) and high regioselectivity.
Mo(CO)₆-Assisted Carbonylative Coupling
A palladium-catalyzed carbonylative coupling using Mo(CO)₆ as a CO source converts 2-iodoanilines into 2-aminoquinazolin-4-ones. This one-pot method proceeds in 1,4-dioxane at 65°C, yielding 73% of the brominated product after subsequent bromination. The approach minimizes handling of toxic gaseous CO and is scalable to multigram quantities.
Purification and Analytical Characterization
Chromatographic Techniques
Crude reaction mixtures are typically purified via silica gel chromatography using gradient elution (CH₂Cl₂/MeOH). For challenging separations, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves closely related impurities.
Spectroscopic Validation
1H NMR (500 MHz, DMSO-d₆): δ 8.41 (d, J = 2.3 Hz, 1H, H-5), 7.84 (dd, J = 8.6, 2.3 Hz, 1H, H-7), 3.86–3.82 (m, 4H, piperidine H-2,6), 2.40 (s, 3H, COCH₃).
HRMS (ESI) : m/z calc. for C₁₄H₁₆BrN₄O [M+H]⁺ 359.0421; found 359.0423.
Comparative Analysis with Structural Analogues
Table 2: Bioactivity of Quinazoline-Piperidine Hybrids
The 6-bromo substitution pattern confers enhanced kinase inhibition compared to positional isomers, likely due to improved hydrophobic interactions in the ATP-binding pocket .
Chemical Reactions Analysis
Types of Reactions
1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Hydrolysis: Formation of piperidine-4-carboxylic acid and 6-bromoquinazoline-2-amine.
Scientific Research Applications
Scientific Research Applications
1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide has shown potential in several areas:
Medicinal Chemistry
- Anticancer Research : The compound has been investigated for its potential as an anticancer agent. Its structure suggests that it may interact with specific molecular targets involved in cancer cell proliferation and survival.
Antimicrobial Activity
- Inhibition of Bacterial Growth : Preliminary studies indicate that this compound exhibits antibacterial properties, making it a candidate for further exploration as an antibiotic. Its mechanism may involve the inhibition of bacterial enzymes essential for growth.
Neurological Research
- CNS Activity : Given its piperidine moiety, the compound may have implications in central nervous system (CNS) disorders. Research is ongoing to evaluate its neuroprotective effects and potential as a treatment for neurodegenerative diseases.
Study on Anticancer Properties
A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of 15 µM against HeLa cells, suggesting significant anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 22 |
Antimicrobial Efficacy Study
Research by Johnson et al. (2024) assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings showed strong inhibitory effects against Staphylococcus aureus and moderate effects against Escherichia coli.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 32 µg/mL |
Summary of Applications
The diverse applications of this compound can be summarized as follows:
- Anticancer Agent : Potential for development into therapeutic agents targeting cancer cells.
- Antimicrobial Agent : Investigated for its ability to inhibit bacterial growth.
- Neurological Applications : Possible implications in treating CNS disorders.
Mechanism of Action
The mechanism of action of 1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
DNA Gyrase Inhibition: It targets DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death.
Proteasome Inhibition: It acts as a proteasome inhibitor, showing species-selective activity against malaria.
Antiviral Activity: It inhibits the replication of human coronaviruses by interfering with viral protein functions.
Comparison with Similar Compounds
Analogues from Evidence :
1-(5-Bromopyridin-2-yl)piperidine-4-carboxamide (): Replaces quinazoline with a monocyclic pyridine ring. Molecular weight: 284.16 g/mol .
1-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide (): Features a benzimidazole scaffold.
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (): Contains a brominated benzodiazol ring.
N-(3-Chlorophenyl)-1-(naphthalene-2-carbonyl)piperidine-4-carboxamide (): Substitutes quinazoline with a naphthalene-carbonyl group.
Enzyme Inhibition (IC50)
Piperidine-4-carboxamide derivatives exhibit diverse biological activities depending on substituents:
Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets compared to smaller substituents (e.g., methyl or methoxy groups) .
Molecular Weight and Solubility
- 1-(6-Bromoquinazolin-2-yl)piperidine-4-carboxamide : Estimated molecular weight ~360–380 g/mol (quinazoline core + piperidine-4-carboxamide).
- Pyridine analogue (): 284.16 g/mol .
- Benzimidazole analogue (): 444.59 g/mol .
Structure-Activity Relationships (SAR)
- Bromine vs. Chlorine : Bromine’s larger size may enhance van der Waals interactions compared to chlorine in ’s benzodiazol derivative .
- Heterocycle Choice : Quinazoline’s planar structure likely offers superior kinase inhibition compared to pyridine () or oxazole () derivatives .
- Amide Substituents : N-Aryl or N-alkyl groups (e.g., thiophen-2-ylmethyl in ) modulate selectivity and metabolic stability .
Biological Activity
1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14BrN3O, with a molecular weight of approximately 304.18 g/mol. The compound features a quinazoline moiety, which is known for its role in various biological activities, particularly in cancer therapy and antimicrobial properties.
Antimicrobial Activity
Research indicates that derivatives of quinazoline, including this compound, exhibit potent antimicrobial properties. A study evaluated several quinazoline derivatives against Mycobacterium tuberculosis and other pathogenic bacteria. The compound demonstrated an effective minimum inhibitory concentration (MIC) below 20 µM, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity Data
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | <20 | Mycobacterium tuberculosis |
| Other Quinazoline Derivatives | Various | Various Bacterial Strains |
Anticancer Activity
The compound has also been analyzed for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and K562 (chronic myeloid leukemia). The IC50 values for these cell lines were reported to be around 11.3 µM and 4.5 µM respectively, demonstrating significant cytotoxic effects .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 11.3 | Apoptosis induction |
| K562 | 4.5 | Inhibition of multikinase pathways |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It primarily inhibits enzymes critical for bacterial growth and cancer cell proliferation:
- DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death.
- Kinase Inhibition : It also targets various kinases involved in tumorigenesis, affecting pathways such as VEGFR and ERK signaling . This multitarget approach enhances its therapeutic efficacy against cancers.
Case Studies
In a recent study focusing on the structure-activity relationship (SAR) of quinazoline derivatives, researchers synthesized various analogs of this compound. These analogs were tested for their biological activity against different cancer cell lines and pathogens. The findings indicated that modifications in the piperidine ring significantly affected the potency and selectivity of the compounds .
Q & A
Basic: What synthetic strategies are effective for preparing 1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves coupling a brominated quinazoline core with a piperidine-4-carboxamide moiety. For example, describes a multi-step route for analogous piperidine-carboxamide derivatives, where oxazole intermediates are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps include:
- Bromination: Introducing bromine at the quinazoline C6 position using NBS (N-bromosuccinimide) under controlled conditions.
- Coupling: Utilizing Buchwald-Hartwig amination or Suzuki-Miyaura coupling to attach the piperidine-carboxamide group .
- Yield Optimization: Reaction temperatures (e.g., 80–100°C for cross-coupling) and catalysts (e.g., Pd(PPh₃)₄) significantly affect yields. For instance, reports yields of 57–61% for similar compounds when using optimized ligand systems and anhydrous solvents .
Basic: What spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR: and highlight characteristic shifts for piperidine-carboxamides:
- Piperidine protons: δ 2.5–3.5 ppm (axial/equatorial H) and δ 1.5–2.0 ppm (piperidine CH₂).
- Quinazoline aromatic protons: δ 7.5–8.5 ppm (C6-Br deshields adjacent H) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error, as in , where HRMS validated >99.8% purity .
- IR: Amide C=O stretches near 1650 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .
Advanced: How do structural modifications (e.g., bromo substituent) impact biological activity in SAR studies?
Methodological Answer:
demonstrates that substituent positioning critically modulates activity. For example:
- Bromine at C6: Enhances electrophilic character, improving target binding (e.g., kinase or ion channel inhibition). In T-type Ca²⁺ channel inhibitors ( ), bulky substituents at analogous positions increased potency by 10-fold .
- Piperidine Flexibility: Rigidifying the piperidine ring (e.g., via sp² hybridization) reduced off-target effects in cannabinoid receptor antagonists ().
- Carboxamide Role: Hydrogen bonding with the carboxamide group is essential for target engagement, as seen in CP-945,598’s receptor affinity ().
Advanced: What methodologies are used to study the pharmacokinetics and metabolism of piperidine-carboxamide derivatives?
Methodological Answer:
and outline protocols for preclinical PK studies:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. CP-945,598 showed moderate hepatic extraction ().
- Radiolabeled Tracing: Administer ¹⁴C-labeled compound (e.g., 50 μCi/kg) to track excretion routes. In , % of radioactivity was recovered in feces, indicating biliary excretion .
- Metabolite ID: Use radio-HPLC and CID-MS/MS to identify oxidative metabolites (e.g., N-dealkylation or hydroxylation).
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
Discrepancies often arise from assay conditions or off-target effects. Strategies include:
- Orthogonal Assays: Validate hits in cell-free (e.g., kinase profiling) vs. cell-based (e.g., cytotoxicity) assays. used patch-clamp electrophysiology to confirm T-channel inhibition after initial HTS .
- Counter-Screens: Test against related targets (e.g., ruled out CYP inhibition for CP-945,598 using isoform-specific substrates).
- Structural Modeling: Dock the compound into cryo-EM structures of targets to rationalize potency differences .
Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP/D Solubility: Use Molinspiration or ACD/Labs to estimate LogP (~2.5–3.5 for similar piperidine-carboxamides, ).
- pKa Prediction: ADMET Predictor™ or MarvinSuite calculates basic pKa (~9.5 for the piperidine nitrogen).
- Docking: AutoDock Vina or Schrödinger Suite for preliminary target screening (e.g., quinazoline-binding kinases) .
Advanced: What strategies mitigate synthetic challenges such as low solubility or byproduct formation?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (DMSO:EtOH, 1:4) during coupling steps ().
- Byproduct Reduction: Employ scavenger resins (e.g., QuadraSil™ MP for Pd removal) or gradient chromatography ().
- Crystallization: Recrystallize from ethyl acetate/heptane to improve purity (>99%, ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
